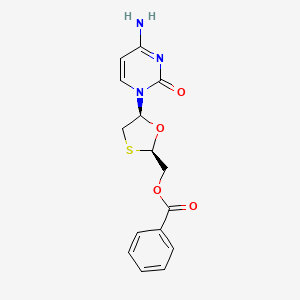
O-Benzoyllamivudine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Benzoyllamivudine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxathiolane ring, a benzoate ester, and a pyrimidine derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzoyllamivudine typically involves multiple steps, starting with the preparation of the oxathiolane ring. This can be achieved through a cyclization reaction involving a thiol and an epoxide under basic conditions. The pyrimidine derivative is then introduced through a nucleophilic substitution reaction, where the amino group of the pyrimidine attacks the oxathiolane ring. Finally, the benzoate ester is formed through an esterification reaction with benzoic acid and a suitable alcohol, such as methanol, under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions to increase yield, and implementing continuous flow processes to streamline production. Additionally, purification steps such as recrystallization or chromatography would be necessary to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
O-Benzoyllamivudine can undergo various chemical reactions, including:
Oxidation: The oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of O-Benzoyllamivudine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a viral enzyme, preventing the replication of the virus, or it could bind to a receptor involved in cell signaling pathways, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
O-Benzoyllamivudine can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl propionate: Similar structure but with a propionate ester.
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butyrate: Similar structure but with a butyrate ester.
These compounds share the oxathiolane and pyrimidine moieties but differ in the ester group, which can influence their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C15H15N3O4S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C15H15N3O4S/c16-11-6-7-18(15(20)17-11)12-9-23-13(22-12)8-21-14(19)10-4-2-1-3-5-10/h1-7,12-13H,8-9H2,(H2,16,17,20)/t12-,13+/m0/s1 |
InChI-Schlüssel |
SWOOIHFMFZUHOC-QWHCGFSZSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](S1)COC(=O)C2=CC=CC=C2)N3C=CC(=NC3=O)N |
Kanonische SMILES |
C1C(OC(S1)COC(=O)C2=CC=CC=C2)N3C=CC(=NC3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















